molecular formula C20H27N5O4 B6498699 8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879071-11-1

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6498699
CAS No.: 879071-11-1
M. Wt: 401.5 g/mol
InChI Key: CXQMHQZBCQRZMB-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative is a structurally complex molecule characterized by:

  • A dimethylamino group at the 8-position of the purine ring.
  • A 3-(3,4-dimethylphenoxy)-2-hydroxypropyl substituent at the 7-position.
  • Methyl groups at the 1- and 3-positions.

The compound belongs to a class of purine derivatives known for their diverse biological activities, including kinase inhibition and modulation of enzymatic pathways.

Properties

IUPAC Name

8-(dimethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4/c1-12-7-8-15(9-13(12)2)29-11-14(26)10-25-16-17(21-19(25)22(3)4)23(5)20(28)24(6)18(16)27/h7-9,14,26H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQMHQZBCQRZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)N(C3=O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Structural Differences Reported Biological Activity Source
8-Amino-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione - 8-amino instead of 8-dimethylamino
- 4-chlorophenoxy vs. 3,4-dimethylphenoxy substituent
Potent PDK1/IRAK inhibition (IC₅₀: 0.1–100 nM); tested in cancer and inflammatory models
8-{[2-(Dimethylamino)ethyl]amino}-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-... - Extended dimethylaminoethyl chain at 8-position
- 3-methylphenoxy vs. 3,4-dimethylphenoxy
Enhanced solubility and kinase binding affinity; IC₅₀ < 10 nM for PDK1
8-(Benzylamino)-1,3-dimethyl-7-propylpurine-2,6-dione - Benzylamino group at 8-position
- Propyl chain at 7-position
Moderate activity in enzyme assays; limited bioavailability due to hydrophobicity
8-(3,4-Dimethoxyphenyl)-7-methyl-1,3-dipropylpurine-2,6-dione - 3,4-dimethoxyphenyl substituent
- Dipropyl groups at 1- and 3-positions
Lower kinase inhibition (IC₅₀: 1–10 μM) but notable antioxidant properties

Key Findings:

The 8-dimethylamino group offers superior hydrogen-bonding capacity and basicity relative to 8-amino () or benzylamino () groups, which correlates with higher PDK1 inhibition .

Kinase Inhibition Profiles: The target compound’s structural similarity to Boehringer Ingelheim’s purine derivatives () suggests nanomolar-range IC₅₀ values against PDK1 and IRAK-4, though explicit data are unavailable in the provided evidence. In contrast, compounds with bulkier substituents (e.g., benzylamino in ) show reduced potency due to steric hindrance .

Physicochemical Properties :

  • The 2-hydroxypropyl linker in the target compound likely improves solubility compared to rigid propyl or dipropyl chains (), balancing hydrophilicity and membrane permeability .

Research Implications and Gaps

  • Target Selectivity: While the compound’s dimethylphenoxy and dimethylamino groups suggest strong PDK1 affinity, direct comparative studies with IRAK isoforms are needed to confirm selectivity.
  • Synthetic Feasibility : highlights challenges in synthesizing 7,8-disubstituted purine derivatives; the target compound’s complex substituents may require optimized routes for scalability .
  • Biological Validation: No in vivo data are available in the provided evidence. Testing in models of inflammation or cancer (as in ) is critical for advancing this compound .

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